(2Z)-3-{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile
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Overview
Description
(2Z)-3-{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile is a complex organic compound that features a benzimidazole core, a fluorobenzyl group, and a bromo-substituted phenyl ring
Preparation Methods
The synthesis of (2Z)-3-{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile typically involves multiple steps, including the formation of the benzimidazole core, the introduction of the bromo and fluorobenzyl groups, and the final coupling to form the enenitrile moiety. Specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with formic acid or other aldehydes.
Introduction of Substituents: The bromo and fluorobenzyl groups are introduced through substitution reactions, often using halogenated precursors and appropriate nucleophiles.
Coupling Reactions: The final step involves coupling the substituted benzimidazole with the enenitrile moiety, typically using palladium-catalyzed cross-coupling reactions.
Chemical Reactions Analysis
(2Z)-3-{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromo and fluorobenzyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions, which are facilitated by palladium catalysts and boron reagents.
Scientific Research Applications
Medicinal Chemistry: Due to its benzimidazole core, it may exhibit pharmacological activities such as antimicrobial, anticancer, and antiviral properties.
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2Z)-3-{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorobenzyl and bromo groups may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives, such as:
- (2Z)-3-{4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile .
- 6-chloro-2-(4-fluorobenzyl)-1H-benzo[d]imidazole .
Compared to these compounds, (2Z)-3-{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile is unique due to its specific substitution pattern and the presence of the enenitrile moiety, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
(Z)-3-[3-bromo-4-[(4-fluorophenyl)methoxy]phenyl]-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrFN3O2/c1-30-19-7-8-21-22(12-19)29-24(28-21)17(13-27)10-16-4-9-23(20(25)11-16)31-14-15-2-5-18(26)6-3-15/h2-12H,14H2,1H3,(H,28,29)/b17-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEAKPAPXMRSRGO-YVLHZVERSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC(=C(C=C3)OCC4=CC=C(C=C4)F)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC(=C(C=C3)OCC4=CC=C(C=C4)F)Br)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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